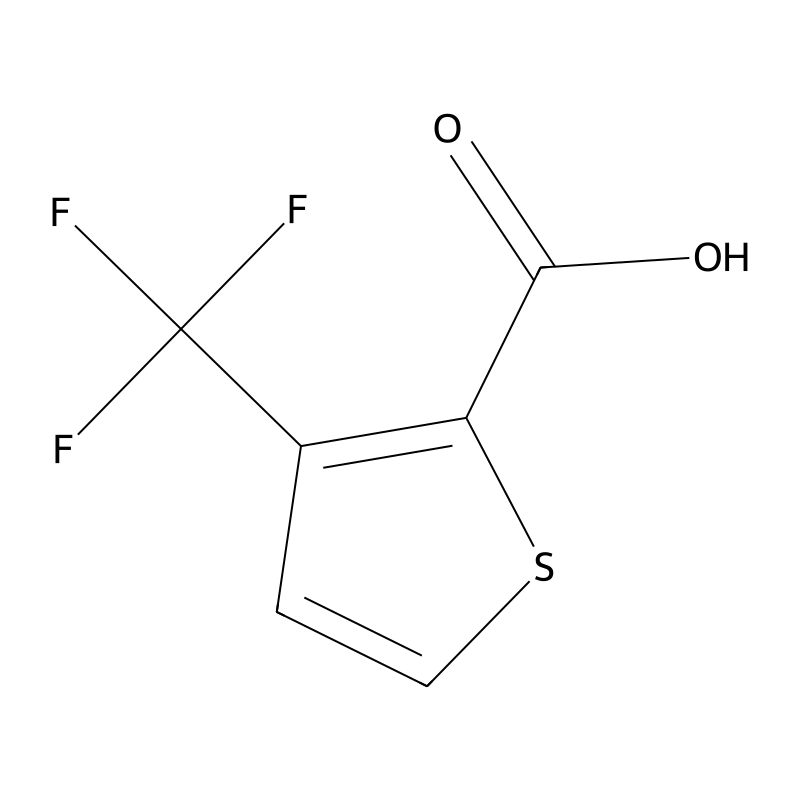3-(Trifluoromethyl)thiophene-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
3-(Trifluoromethyl)thiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring and a carboxylic acid functional group. While its specific research applications are limited, research has been conducted on its synthesis and characterization. A study by Ambeed Inc. details the synthesis of this compound using a multi-step process involving the reaction of 3-bromo-2-thiophenecarboxylic acid and trifluoromethyltrimethylsilane [].
Potential Applications in Medicinal Chemistry:
The presence of a trifluoromethyl group and a carboxylic acid group in the molecule suggests potential applications in medicinal chemistry. Trifluoromethyl groups are known to enhance the metabolic stability and lipophilicity of drug molecules, while carboxylic acid groups can be used to form bioconjugates or prodrugs []. However, there is no currently available research specifically exploring the use of 3-(Trifluoromethyl)thiophene-2-carboxylic acid in drug development.
Material Science Applications:
The unique properties of the thiophene ring and the carboxylic acid group make 3-(Trifluoromethyl)thiophene-2-carboxylic acid a potential candidate for material science applications. Thiophene-based materials have been explored for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) []. The carboxylic acid group could allow for further functionalization and tailoring of the material properties. However, further research is needed to explore the feasibility and potential applications of this compound in material science.
3-(Trifluoromethyl)thiophene-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a thiophene ring, specifically at the 3-position, and a carboxylic acid functional group at the 2-position. Its molecular formula is C₆H₃F₃O₂S, and it has a molecular weight of approximately 196.15 g/mol. The compound is notable for its unique structure, which combines both sulfur and fluorine elements, contributing to its distinct chemical properties and reactivity .
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed as carbon dioxide.
- Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, making it a useful precursor in synthesizing more complex molecules .
Several methods exist for synthesizing 3-(Trifluoromethyl)thiophene-2-carboxylic acid:
- Trifluoromethylation of Thiophene Derivatives: This involves introducing the trifluoromethyl group into the thiophene ring using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide) under appropriate conditions.
- Carboxylation Reactions: Starting from thiophene derivatives, carboxylation can be achieved through reactions with carbon dioxide under high pressure and temperature in the presence of catalysts.
- Direct Synthesis from Thiophene-2-carboxylic Acid: The compound can also be synthesized by modifying existing thiophene-2-carboxylic acids through introduction of the trifluoromethyl group via electrophilic aromatic substitution .
3-(Trifluoromethyl)thiophene-2-carboxylic acid has potential applications in various fields:
- Agriculture: As a herbicide or plant growth regulator due to its structural properties that may inhibit unwanted plant growth.
- Pharmaceuticals: It may serve as a building block in the synthesis of biologically active compounds or drugs.
- Materials Science: The compound could be utilized in developing new materials with specific electronic or optical properties due to its unique chemical structure .
Several compounds share structural similarities with 3-(Trifluoromethyl)thiophene-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thiophene-2-carboxylic Acid | C₄H₄O₂S | Lacks trifluoromethyl group; serves as a precursor for various derivatives. |
| 3-Hydroxythiophene-2-carboxylic Acid | C₆H₆O₂S | Contains a hydroxyl group; exhibits different solubility and reactivity profiles. |
| 3-Aminothiophene-2-carboxylic Acid | C₆H₈N₂O₂S | Incorporates an amino group; used in medicinal chemistry for drug design. |
The uniqueness of 3-(Trifluoromethyl)thiophene-2-carboxylic acid lies in its trifluoromethyl substituent, which enhances lipophilicity and alters reactivity compared to other thiophene derivatives. This modification can lead to improved biological activity and selectivity in applications such as herbicides and pharmaceuticals .








